molecular formula C33H28N4O7 B12101186 9-(2',3',5'-Tri-O-benzoyl-2'-C-methyl-b-D-ribofuranosyl)6-methylpurine

9-(2',3',5'-Tri-O-benzoyl-2'-C-methyl-b-D-ribofuranosyl)6-methylpurine

Katalognummer: B12101186
Molekulargewicht: 592.6 g/mol
InChI-Schlüssel: WVYMZTDRHINGHR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine is a modified nucleoside with significant biological and chemical properties. This compound is known for its antiviral and anticancer activities, making it a valuable subject in scientific research. Its unique structure allows it to interact with various biological pathways, providing insights into its potential therapeutic applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques. Key considerations include the use of high-purity reagents, controlled reaction conditions, and efficient purification methods such as chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of the original compound, each with distinct biological properties. For example, oxidation can yield oxo derivatives with altered antiviral activity, while substitution can introduce new functional groups enhancing its therapeutic potential.

Wissenschaftliche Forschungsanwendungen

9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine has a wide range of applications in scientific research:

Wirkmechanismus

The compound exerts its effects primarily through the inhibition of DNA and RNA synthesis. It targets viral reverse transcriptase and ribonucleotide reductase, enzymes crucial for viral replication and DNA synthesis, respectively. By inhibiting these enzymes, the compound prevents the proliferation of viruses and cancer cells. Additionally, it induces apoptosis in cancer cells, contributing to its anticancer activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 9-(2’,3’,5’-Tri-O-acetyl-2’-C-methyl-b-D-ribofuranosyl)purine
  • 9-(2’,3’,5’-Tri-O-benzoyl-b-D-ribofuranosyl)purine
  • 6-Methylpurine riboside

Uniqueness

Compared to similar compounds, 9-(2’,3’,5’-Tri-O-benzoyl-2’-C-methyl-b-D-ribofuranosyl)6-methylpurine stands out due to its unique 2’-C-methyl modification, which enhances its stability and biological activity. This modification allows for more effective inhibition of viral replication and cancer cell proliferation, making it a promising candidate for therapeutic development .

Eigenschaften

Molekularformel

C33H28N4O7

Molekulargewicht

592.6 g/mol

IUPAC-Name

[3,4-dibenzoyloxy-4-methyl-5-(6-methylpurin-9-yl)oxolan-2-yl]methyl benzoate

InChI

InChI=1S/C33H28N4O7/c1-21-26-28(35-19-34-21)37(20-36-26)32-33(2,44-31(40)24-16-10-5-11-17-24)27(43-30(39)23-14-8-4-9-15-23)25(42-32)18-41-29(38)22-12-6-3-7-13-22/h3-17,19-20,25,27,32H,18H2,1-2H3

InChI-Schlüssel

WVYMZTDRHINGHR-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)(C)OC(=O)C6=CC=CC=C6

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.